![molecular formula C6H11NO2 B2906027 (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol CAS No. 2169602-18-8](/img/structure/B2906027.png)
(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxa-5-azabicyclo[221]heptan-4-yl)methanol is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Mécanisme D'action
Mode of Action
It has been synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Biochemical Pathways
The biochemical pathways affected by (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol are currently unknown. More research is needed to elucidate the biochemical pathways this compound may influence .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-hydroxyproline as a starting material, which undergoes cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in various biochemical assays, helping to elucidate the mechanisms of biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic structures with oxygen and nitrogen atoms, such as:
- 2-Oxa-5-azabicyclo[2.2.1]heptane
- 2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol
Uniqueness
What sets (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol apart is its specific substitution pattern and the presence of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAIBSCYAOWMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1(CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169602-18-8 |
Source


|
| Record name | {2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2905945.png)

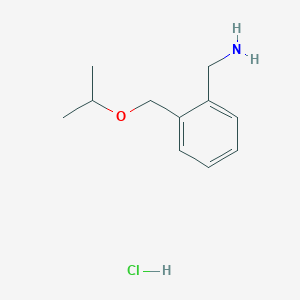

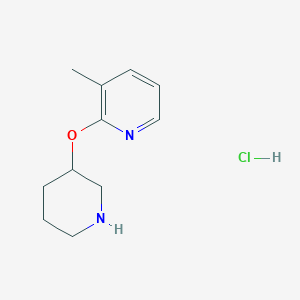
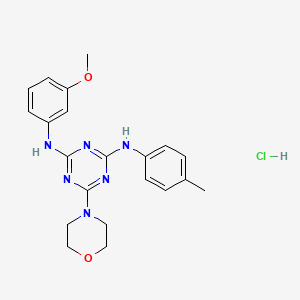
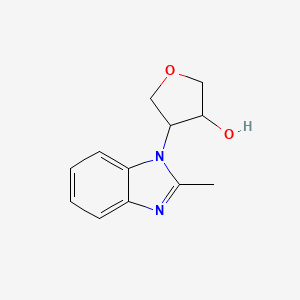
![N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride](/img/structure/B2905955.png)
![5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2905956.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2905961.png)
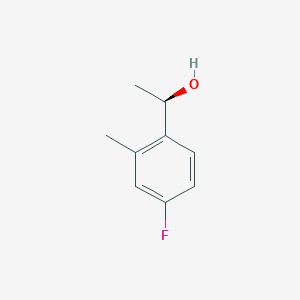
![(2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2905964.png)
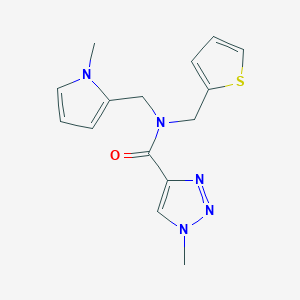
![7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2905967.png)
